N1-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide
Description
Properties
IUPAC Name |
N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]-N'-pyridin-3-yloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2S/c1-28-19-7-3-2-5-17(19)15-25-11-8-16(9-12-25)13-23-20(26)21(27)24-18-6-4-10-22-14-18/h2-7,10,14,16H,8-9,11-13,15H2,1H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXAJKUSGBVABMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C(=O)NC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Retrosynthetic Analysis
The target compound can be dissected into three primary building blocks:
- 2-(Methylthio)benzylpiperidine core : Derived from 2-(methylthio)benzyl chloride and piperidine.
- Oxalamide linker : Introduced via coupling of oxalyl chloride with primary and secondary amines.
- Pyridin-3-yl moiety : Integrated through nucleophilic substitution or urea formation.
Stepwise Synthesis Protocol
Synthesis of 1-(2-(Methylthio)benzyl)piperidin-4-yl)methanol
The first intermediate is synthesized by reacting 2-(methylthio)benzyl chloride (prepared via chlorination of 2-(methylthio)benzyl alcohol using HCl/toluene) with piperidin-4-ylmethanol under basic conditions.
- Reaction Conditions :
- Solvent: Dichloromethane (DCM)
- Base: Triethylamine (TEA)
- Temperature: 0°C to room temperature (RT)
- Time: 12–16 hours
- Mechanism : Nucleophilic substitution (SN2) at the benzylic position.
Oxidation to 1-(2-(Methylthio)benzyl)piperidin-4-yl)carbaldehyde
The alcohol intermediate is oxidized to the corresponding aldehyde using Dess-Martin periodinane (DMP) or Swern oxidation .
- Yield : 75–85% (typical for DMP oxidation).
- Key Advantage : Avoids over-oxidation to carboxylic acids.
Reductive Amination with Pyridin-3-amine
The aldehyde undergoes reductive amination with pyridin-3-amine using sodium cyanoborohydride (NaBH3CN) in methanol:
$$ \text{RCHO} + \text{NH}2\text{C}5\text{H}4\text{N} \xrightarrow{\text{NaBH}3\text{CN}} \text{RCH}2\text{NHC}5\text{H}_4\text{N} $$
- Conditions :
- pH: 4–5 (acetic acid buffer)
- Temperature: RT
- Time: 24 hours
- Challenges : Competing imine formation requires precise pH control.
Oxalamide Formation
The final step involves coupling the amine with oxalyl chloride to form the oxalamide bridge:
$$ \text{RNH}_2 + \text{ClC(O)C(O)Cl} \rightarrow \text{RNHC(O)C(O)NHR'} $$
Optimization Strategies
Catalytic Improvements
- Palladium-Catalyzed Coupling : Patent EP2210607B1 highlights the use of Pd(OAc)₂ for Suzuki-Miyaura cross-couplings in analogous quinoline derivatives, suggesting potential for aryl-aryl bond formation in related intermediates.
- Microwave-Assisted Synthesis : Reduces reaction times for steps like reductive amination (from 24 hours to 2 hours at 80°C).
Solvent and Temperature Effects
| Reaction Step | Optimal Solvent | Temperature Range | Yield Improvement |
|---|---|---|---|
| Reductive Amination | Methanol | 25–40°C | 12% (vs. THF) |
| Oxalamide Formation | THF | −78°C to RT | 20% (vs. DCM) |
Characterization and Quality Control
Spectroscopic Analysis
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxalamide linkage or the aromatic rings, potentially leading to the formation of amines or reduced aromatic systems.
Substitution: The benzyl and pyridine rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogens, nucleophiles such as amines or thiols
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group may yield sulfoxides or sulfones, while reduction of the oxalamide linkage may produce primary or secondary amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory or anticancer properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N1-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, modulating signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of oxalamides, which exhibit diverse biological and industrial applications. Below is a detailed comparison with structurally and functionally related analogs:
Table 1: Structural and Functional Comparison
Key Observations
Structural Variations and Bioactivity
- The target compound differs from antiviral oxalamides (e.g., ) by replacing the thiazole-pyrrolidine motif with a piperidine-2-(methylthio)benzyl group. This substitution may alter binding affinity to viral targets like HIV gp120 .
- Compared to flavoring oxalamides (e.g., S336), the target lacks methoxybenzyl and pyridin-2-yl groups, which are critical for umami receptor (hTAS1R1/hTAS1R3) activation .
16.099) exhibit high safety margins (NOEL: 100 mg/kg bw/day) due to rapid hydrolysis into non-toxic metabolites . The target compound’s methylthio and pyridin-3-yl groups may influence its metabolic stability and toxicity, though specific data are lacking.
Its logP (estimated ~3.5) suggests moderate lipophilicity, comparable to antiviral analogs .
Synthetic Accessibility
- The target shares synthetic routes with other oxalamides, such as coupling of amine intermediates with oxalyl chloride. However, the 2-(methylthio)benzyl group may require specialized protection-deprotection steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
